molecular formula C15H30O2 B12414431 Pentadecanoic acid-d2

Pentadecanoic acid-d2

Cat. No.: B12414431
M. Wt: 244.41 g/mol
InChI Key: WQEPLUUGTLDZJY-FNHLFAINSA-N
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Description

Pentadecanoic acid-d2 is a deuterated form of pentadecanoic acid, an odd-chain saturated fatty acid with the molecular formula C15H30O2. The deuterium atoms replace two hydrogen atoms in the molecule, making it useful in various scientific studies, particularly in tracing and metabolic studies. Pentadecanoic acid itself is found in trace amounts in dairy fat, ruminant meat, and some fish and plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentadecanoic acid can be synthesized through the permanganate oxidation of 1-hexadecene (CH3(CH2)13CH=CH2) . The reaction involves the oxidation of the terminal alkene to form the carboxylic acid. For the deuterated form, deuterium-labeled reagents are used in the synthesis to incorporate deuterium atoms into the molecule.

Industrial Production Methods

Industrial production of pentadecanoic acid-d2 typically involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms. The process may include multiple steps of purification and verification to ensure the correct isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

Pentadecanoic acid-d2 undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form other functional groups.

    Reduction: The carboxylic acid can be reduced to form alcohols.

    Substitution: The hydrogen atoms in the molecule can be substituted with other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) is used for reduction reactions.

    Substitution: Various halogenating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce ketones or aldehydes, while reduction can yield alcohols.

Mechanism of Action

Pentadecanoic acid-d2 exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Pentadecanoic acid-d2 can be compared with other odd-chain fatty acids such as heptadecanoic acid (C17:0) and eicosapentaenoic acid (EPA):

This compound is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and metabolic research.

Properties

Molecular Formula

C15H30O2

Molecular Weight

244.41 g/mol

IUPAC Name

2,2-dideuteriopentadecanoic acid

InChI

InChI=1S/C15H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17/h2-14H2,1H3,(H,16,17)/i14D2

InChI Key

WQEPLUUGTLDZJY-FNHLFAINSA-N

Isomeric SMILES

[2H]C([2H])(CCCCCCCCCCCCC)C(=O)O

Canonical SMILES

CCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

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